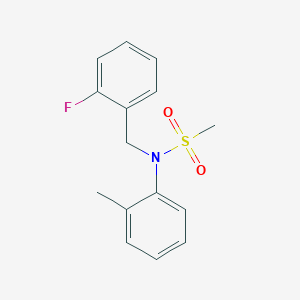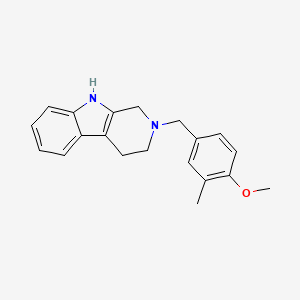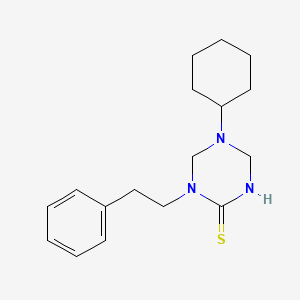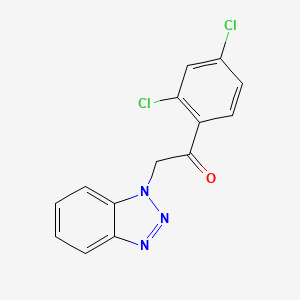![molecular formula C11H14N2O2 B5870366 N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
N-[3-(acetylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]propanamide, also known as NAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NAPA is a derivative of acetaminophen, which is a commonly used analgesic drug. The chemical structure of NAPA is similar to that of acetaminophen, but it has a slightly different chemical composition.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]propanamide has been extensively studied for its potential applications in various fields, including medicine, chemistry, and biology. In medicine, N-[3-(acetylamino)phenyl]propanamide has been investigated for its analgesic and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In chemistry, N-[3-(acetylamino)phenyl]propanamide has been used as a reagent in various chemical reactions. In biology, N-[3-(acetylamino)phenyl]propanamide has been studied for its effects on cellular metabolism and signaling pathways.
Mécanisme D'action
The mechanism of action of N-[3-(acetylamino)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, N-[3-(acetylamino)phenyl]propanamide reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(acetylamino)phenyl]propanamide inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that N-[3-(acetylamino)phenyl]propanamide reduces inflammation and pain in animal models of arthritis and neuropathic pain. N-[3-(acetylamino)phenyl]propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)phenyl]propanamide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, there are also some limitations to using N-[3-(acetylamino)phenyl]propanamide in lab experiments. For example, N-[3-(acetylamino)phenyl]propanamide has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[3-(acetylamino)phenyl]propanamide can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are several future directions for research on N-[3-(acetylamino)phenyl]propanamide. One area of interest is the development of N-[3-(acetylamino)phenyl]propanamide-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of the biochemical and physiological effects of N-[3-(acetylamino)phenyl]propanamide on different cell types and signaling pathways. Additionally, there is a need for further research on the synthesis and purification of N-[3-(acetylamino)phenyl]propanamide, as well as its potential applications in chemistry and biology.
Méthodes De Synthèse
The synthesis of N-[3-(acetylamino)phenyl]propanamide involves the reaction of 3-nitroacetophenone with propanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction proceeds in two steps, with the first step involving the reduction of the nitro group to an amino group, followed by the acetylation of the amino group with acetic anhydride. The resulting product is N-[3-(acetylamino)phenyl]propanamide, which can be purified by recrystallization.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(15)13-10-6-4-5-9(7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHPFGZXYRXEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5870287.png)


![N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5870307.png)
![methyl 4-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5870323.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)

